molecular formula C10H5BrClFN2O B13188382 4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine

4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine

Cat. No.: B13188382
M. Wt: 303.51 g/mol
InChI Key: AUSRLWDVLHKXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine is a heterocyclic aromatic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine typically involves the reaction of 3-bromophenol with 2-chloro-5-fluoropyrimidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The bromine atom can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the molecule can enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenoxy)pyridine
  • 4-(3-Bromophenoxy)piperidine hydrochloride
  • 1-BOC-4-(3-bromophenoxy)piperidine

Uniqueness

4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets.

Properties

Molecular Formula

C10H5BrClFN2O

Molecular Weight

303.51 g/mol

IUPAC Name

4-(3-bromophenoxy)-2-chloro-5-fluoropyrimidine

InChI

InChI=1S/C10H5BrClFN2O/c11-6-2-1-3-7(4-6)16-9-8(13)5-14-10(12)15-9/h1-5H

InChI Key

AUSRLWDVLHKXGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC(=NC=C2F)Cl

Origin of Product

United States

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